1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane
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Overview
Description
- Its linear formula represents a symmetrical structure containing two bromine atoms, an ethane backbone, and a sulfonyl group.
- This compound is relatively rare and unique, primarily used in research rather than large-scale industrial applications.
1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane: is a chemical compound with the molecular formula and the CAS number .
Preparation Methods
Synthetic Routes: The synthesis of 1,2-dibromo-1-(1,2-dibromoethylsulfonyl)ethane involves bromination reactions. One common method is the reaction of ethane with bromine in the presence of a Lewis acid catalyst (such as FeBr₃ or AlBr₃).
Reaction Conditions: The reaction typically occurs at elevated temperatures and under anhydrous conditions.
Industrial Production: While not widely produced industrially, researchers can access this compound through specialized suppliers like Sigma-Aldrich.
Chemical Reactions Analysis
Reactivity: 1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane is susceptible to various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but may include sulfoxides, sulfones, or substituted ethanes.
Scientific Research Applications
Chemistry: Researchers use this compound as a reagent in organic synthesis, especially for introducing the sulfonyl group.
Biology and Medicine: Its applications in biology and medicine are limited due to its toxicity, but it may serve as a probe or precursor for labeled compounds.
Industry: While not widely used in industry, it could find applications in specialty chemicals or pharmaceutical research.
Mechanism of Action
- The exact mechanism of action for 1,2-dibromo-1-(1,2-dibromoethylsulfonyl)ethane remains an area of study.
- It likely interacts with cellular components through electrophilic reactions, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds: Other dibromoalkanes or compounds containing sulfonyl groups.
Uniqueness: Its symmetrical structure and dual bromination make it distinct within this class of compounds.
Remember that further research and safety precautions are essential when handling this compound due to its toxicity and limited availability.
Properties
CAS No. |
51963-75-8 |
---|---|
Molecular Formula |
C4H6Br4O2S |
Molecular Weight |
437.77 g/mol |
IUPAC Name |
1,2-dibromo-1-(1,2-dibromoethylsulfonyl)ethane |
InChI |
InChI=1S/C4H6Br4O2S/c5-1-3(7)11(9,10)4(8)2-6/h3-4H,1-2H2 |
InChI Key |
PLNSSDIUSODVQT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(S(=O)(=O)C(CBr)Br)Br)Br |
Origin of Product |
United States |
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